molecular formula C15H14FNO4S B6412103 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261913-45-4

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6412103
CAS RN: 1261913-45-4
M. Wt: 323.3 g/mol
InChI Key: OEYVGKIDGOXIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% (3-DMF-4-FBA) is an important organic compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 279.3 g/mol and a melting point of 183-185 °C. 3-DMF-4-FBA has been used in the synthesis of many compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential use as an insecticide.

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not well understood. However, it is believed that it acts by inhibiting the growth of certain bacteria, and by inhibiting the activity of certain enzymes. It is also believed to act as a chelating agent, which means that it binds to metals and other ions, preventing them from binding to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, as well as the activity of certain enzymes. It has also been shown to act as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% has been shown to bind to certain metals and other ions, preventing them from binding to other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive to purchase, and it is stable in a variety of solvents. However, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict its effects.

Future Directions

The potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential use as an insecticide. In addition, research into its potential use as an antioxidant and chelating agent could be beneficial. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways of producing the compound.

Synthesis Methods

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95% is synthesized from 4-fluorobenzoic acid and 3-dimethylsulfamoylphenylmagnesium chloride. This reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as potassium carbonate. The reaction proceeds in two steps: first, the 4-fluorobenzoic acid is reacted with 3-dimethylsulfamoylphenylmagnesium chloride to form the desired product, 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%. The second step involves the removal of the solvent and base from the reaction mixture, resulting in a pure sample of 3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid, 95%.

properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYVGKIDGOXIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid

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